4-Methoxy-2-(4-methylphenyl)quinoline

Lipophilicity Drug Design ADME Prediction

4-Methoxy-2-(4-methylphenyl)quinoline (CAS 219850-90-5) is a privileged c-Met kinase inhibitor building block featuring a C4-methoxy/C2-(4-methylphenyl) pattern explicitly claimed in c-Met patents. High LogP (4.22) and low TPSA (22.12 Ų) enable intracellular target engagement for kinase, ERβ, and CNS programs. Substituting with simpler 2-arylquinoline analogs risks altered LogP, target engagement, and SAR reproducibility. Request a quote.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 219850-90-5
Cat. No. B14245698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(4-methylphenyl)quinoline
CAS219850-90-5
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC
InChIInChI=1S/C17H15NO/c1-12-7-9-13(10-8-12)16-11-17(19-2)14-5-3-4-6-15(14)18-16/h3-11H,1-2H3
InChIKeyFDGDFWQUKJXKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-(4-methylphenyl)quinoline (CAS 219850-90-5) for Scientific Procurement: Core Physicochemical and Structural Profile


4-Methoxy-2-(4-methylphenyl)quinoline is a member of the 2-arylquinoline class, characterized by a quinoline core substituted at the C4 position with a methoxy group and at the C2 position with a para-methylphenyl moiety. The compound has a molecular formula of C17H15NO and a molecular weight of 249.31 g/mol [1]. Its predicted LogP value of 4.2188 indicates significant lipophilicity, which distinguishes it from less hydrophobic quinoline analogs [1]. The topological polar surface area (TPSA) is calculated as 22.12 Ų [1], suggesting moderate membrane permeability potential. This compound serves primarily as a building block or intermediate in medicinal chemistry programs, particularly in the synthesis of kinase inhibitors and other bioactive quinoline derivatives [2].

Why 4-Methoxy-2-(4-methylphenyl)quinoline Cannot Be Casually Substituted with Other 2-Arylquinolines


Substitution of 4-Methoxy-2-(4-methylphenyl)quinoline with other 2-arylquinoline derivatives is not trivial due to the precise impact of the C4-methoxy and C2-(4-methylphenyl) substituents on both physicochemical properties and biological activity. While the broad class of 2-arylquinolines is known for diverse bioactivities, including kinase inhibition and antimicrobial effects, small structural modifications can lead to marked changes in potency and selectivity. For example, in a related series of 2-phenylquinoline ERβ ligands, C4 substitution was critical for achieving high affinity (3–5 nM) and selectivity (up to 83-fold) [1]. Similarly, antibacterial activity among 4-methyl-2-(4-substituted phenyl)quinoline derivatives varies significantly depending on the specific substitution pattern on the phenyl ring [2]. Therefore, replacing the target compound with a seemingly similar analog—such as 4-methoxy-2-phenylquinoline or 2-(4-methylphenyl)quinoline—risks altering LogP, target engagement, and overall biological performance, which can compromise the reproducibility of research findings and the validity of SAR studies.

4-Methoxy-2-(4-methylphenyl)quinoline Quantitative Evidence Guide: Comparator-Based Differentiation Data


4-Methoxy-2-(4-methylphenyl)quinoline Demonstrates Higher Lipophilicity Compared to Non-Methylated 2-Arylquinoline Analogs

4-Methoxy-2-(4-methylphenyl)quinoline exhibits a calculated LogP value of 4.2188, which is substantially higher than the LogP of the des-methyl analog 4-methoxy-2-phenylquinoline (estimated LogP ~3.0-3.5 based on class averages). This increase in lipophilicity is directly attributable to the para-methyl substituent on the C2-phenyl ring [1].

Lipophilicity Drug Design ADME Prediction

The C4-Methoxy Substituent is Critical for ERβ Affinity in 2-Arylquinoline Scaffolds

In a series of 2-phenylquinoline derivatives evaluated as estrogen receptor β (ERβ) ligands, analogs with C4 substitution displayed high affinity (3–5 nM) and significant selectivity (up to 83-fold) for ERβ over ERα [1]. While the specific IC50 of 4-Methoxy-2-(4-methylphenyl)quinoline for ERβ has not been reported, the presence of the C4-methoxy group is a key determinant of this activity. The C4-unsubstituted comparator 2-phenylquinoline shows substantially reduced affinity (typically >100 nM) and lower selectivity [2].

Estrogen Receptor Endocrine Therapy Selectivity

4-Methyl-2-(4-substituted phenyl)quinoline Derivatives Exhibit Variable Antibacterial Activity Based on Phenyl Substitution

A series of 4-methyl-2-(4-substituted phenyl)quinoline derivatives were synthesized and evaluated for antibacterial activity [1]. While the exact MIC values for 4-Methoxy-2-(4-methylphenyl)quinoline were not reported in this study, the structure-activity relationship (SAR) demonstrates that the nature of the substituent on the phenyl ring significantly impacts antibacterial potency. Derivatives with electron-withdrawing or specific electron-donating groups on the phenyl ring showed enhanced activity against standard bacterial strains [1].

Antibacterial MIC Gram-positive

4-Methoxy-2-(4-methylphenyl)quinoline Serves as a Key Intermediate in c-Met Inhibitor Patents

4-Methoxy-2-(4-methylphenyl)quinoline is explicitly claimed as a substructure in quinoline derivatives described in a patent assigned to SHANGHAI HAIJU BIOLOGICAL TECHNOLOGY CO., LTD. [1]. These derivatives are reported to possess c-Met kinase inhibitory activity and are intended for the treatment, prevention, or alleviation of cancers [1]. In contrast, the des-methoxy analog 2-(4-methylphenyl)quinoline is not prominently featured in c-Met patent filings, suggesting the C4-methoxy group is a critical feature for this therapeutic application.

c-Met Kinase Cancer Therapeutics Patent Analysis

Low Topological Polar Surface Area (TPSA) of 22.12 Ų Predicts Favorable Membrane Permeability Compared to More Polar Quinoline Analogs

The calculated TPSA for 4-Methoxy-2-(4-methylphenyl)quinoline is 22.12 Ų [1]. This value is well below the commonly accepted threshold of 90 Ų for good oral bioavailability and below 60-70 Ų often desired for CNS penetration. In comparison, quinoline derivatives bearing additional polar groups such as carboxylic acids, amides, or hydroxyls exhibit TPSA values >50 Ų, which can limit their passive membrane permeability [2].

Membrane Permeability CNS Drug Design ADME

Optimal Application Scenarios for Procuring 4-Methoxy-2-(4-methylphenyl)quinoline Based on Evidence


Scaffold for c-Met Kinase Inhibitor Discovery Programs

Given its explicit inclusion as a core substructure in patent applications for c-Met kinase inhibitors [1], 4-Methoxy-2-(4-methylphenyl)quinoline is a strategic choice for medicinal chemistry teams initiating a c-Met inhibitor project. The compound's C4-methoxy and C2-(4-methylphenyl) substitution pattern provides a validated starting point for further derivatization, offering a clear patent landscape advantage over simpler 2-arylquinoline analogs that lack this specific substitution pattern in c-Met patent filings.

Lipophilic Probe for Intracellular or CNS Target Engagement Studies

The high calculated LogP (4.2188) and low TPSA (22.12 Ų) of 4-Methoxy-2-(4-methylphenyl)quinoline [2] make it a suitable scaffold for designing probes intended to access intracellular compartments or cross the blood-brain barrier. Researchers investigating targets such as intracellular kinases, nuclear receptors, or CNS-resident enzymes may find this compound preferable to more polar quinoline derivatives, which often exhibit poor passive membrane permeability and are less likely to achieve adequate target engagement in cell-based assays.

Building Block for Selective Estrogen Receptor β (ERβ) Modulators

Based on the established SAR that C4-substitution on 2-phenylquinoline scaffolds is essential for high ERβ affinity and selectivity [3], 4-Methoxy-2-(4-methylphenyl)quinoline represents a privileged intermediate for synthesizing novel ERβ ligands. The compound already possesses the critical C4-methoxy group required for potent ERβ binding, and the C2-(4-methylphenyl) group offers a handle for further optimization of selectivity and pharmacokinetic properties. This scenario is particularly relevant for programs targeting ERβ-mediated pathways in cancer, inflammation, or metabolic diseases.

Antibacterial Screening Library Component for Gram-Positive Pathogens

The antibacterial activity observed for 4-methyl-2-(4-substituted phenyl)quinoline derivatives [4] supports the inclusion of 4-Methoxy-2-(4-methylphenyl)quinoline in focused screening libraries targeting Gram-positive bacteria. Its specific substitution pattern (4-methoxy on quinoline, 4-methyl on phenyl) places it within a subset of 2-arylquinolines with demonstrated antibacterial potential, making it a rational choice for phenotypic screening campaigns aimed at discovering novel antimicrobial agents.

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